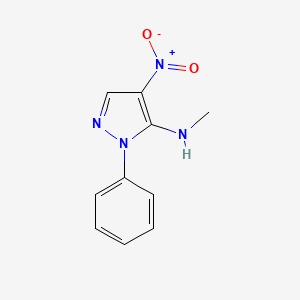

N-methyl-4-nitro-1-phenyl-1H-pyrazol-5-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-methyl-4-nitro-1-phenyl-1H-pyrazol-5-amine is a heterocyclic compound featuring a pyrazole ring substituted with a methyl group, a nitro group, and a phenyl group. Pyrazoles are known for their versatility in organic synthesis and medicinal chemistry due to their unique structural properties and reactivity .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-4-nitro-1-phenyl-1H-pyrazol-5-amine typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the condensation of a 1,3-diketone with hydrazine, followed by nitration and methylation steps . The reaction conditions often require the use of solvents like ethanol and catalysts to facilitate the process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .

Análisis De Reacciones Químicas

Types of Reactions

N-methyl-4-nitro-1-phenyl-1H-pyrazol-5-amine undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group under specific conditions.

Reduction: The compound can be reduced to form different derivatives.

Substitution: The methyl and phenyl groups can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include hydrazine, nitric acid, and methylating agents. The reactions typically occur under controlled temperatures and pressures to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amino derivative, while substitution reactions can produce various functionalized pyrazole compounds .

Aplicaciones Científicas De Investigación

Pharmacological Applications

N-methyl-4-nitro-1-phenyl-1H-pyrazol-5-amine has been investigated for its potential pharmacological properties. Pyrazole derivatives are known to exhibit a range of biological activities, including anti-inflammatory, analgesic, and antitumor effects.

Case Studies and Findings

- Anti-inflammatory Activity : Research indicates that pyrazole derivatives can inhibit inflammatory pathways, suggesting that this compound may possess similar properties. In a study assessing various pyrazole compounds, those with nitro substitutions showed enhanced anti-inflammatory activity compared to their unsubstituted counterparts .

- Antioxidant Properties : The compound has also been evaluated for its antioxidant capabilities. In vitro assays demonstrated that certain pyrazole derivatives can scavenge free radicals effectively, indicating potential applications in oxidative stress-related conditions .

Synthesis and Chemical Properties

The synthesis of this compound typically involves the reaction of appropriate starting materials under controlled conditions. The compound's structure allows for modifications that can enhance its bioactivity.

Synthesis Process

| Step | Description |

|---|---|

| 1 | Cyclocondensation of phenyl hydrazine with suitable carbonyl compounds to form the pyrazole ring. |

| 2 | Introduction of the nitro group through electrophilic substitution reactions. |

| 3 | Methylation at the nitrogen position to yield N-methyl derivatives. |

This synthetic pathway not only enhances the yield but also allows for the exploration of various substituents that can modify biological activity .

Material Science Applications

Beyond pharmacology, this compound has potential applications in material science. Its unique chemical structure makes it a candidate for developing new materials with specific electronic or optical properties.

Potential Uses

- Organic Light Emitting Diodes (OLEDs) : The compound's electronic properties may be exploited in OLED technology, where pyrazole derivatives can serve as electron transport materials due to their favorable charge mobility characteristics .

- Sensors : The incorporation of this compound into sensor devices could enhance sensitivity and selectivity for detecting various analytes due to its reactive functional groups .

Biological Assays and Testing

Extensive biological testing has been conducted to evaluate the efficacy of this compound and related compounds against various biological targets.

Mecanismo De Acción

The mechanism of action of N-methyl-4-nitro-1-phenyl-1H-pyrazol-5-amine involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The pyrazole ring can also participate in various biochemical pathways, influencing the compound’s overall activity .

Comparación Con Compuestos Similares

Similar Compounds

- 3-methyl-1-phenyl-1H-pyrazol-5-ol

- 4-nitro-1-phenyl-1H-pyrazol-5-amine

- N-methyl-1-phenyl-1H-pyrazol-5-amine

Uniqueness

N-methyl-4-nitro-1-phenyl-1H-pyrazol-5-amine is unique due to the presence of both a nitro group and a methyl group on the pyrazole ring. This combination of substituents imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Actividad Biológica

N-methyl-4-nitro-1-phenyl-1H-pyrazol-5-amine is a compound of significant interest due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications, supported by case studies and research findings.

Chemical Structure and Synthesis

This compound belongs to the pyrazole class of compounds, characterized by a nitro group at the fourth position and a phenyl group at the first position of the pyrazole ring. The synthesis typically involves:

- Formation of the Pyrazole Ring : This can be achieved through the reaction of hydrazine with a 1,3-diketone under acidic conditions.

- Nitration : The introduction of the nitro group is performed using a mixture of concentrated nitric and sulfuric acids.

- Methylation : The nitrogen atom in the pyrazole ring is methylated to form the final product.

The biological activity of this compound is largely attributed to its ability to form reactive intermediates upon reduction of the nitro group. These intermediates can interact with cellular components, leading to various biological effects, including:

- Antimicrobial Activity : The compound exhibits significant antimicrobial properties against various pathogens.

- Anticancer Potential : Research indicates that it may inhibit tumor growth through modulation of specific molecular targets.

Antimicrobial Properties

This compound has been tested against several bacterial strains. A study demonstrated that derivatives of similar pyrazole compounds showed minimum inhibitory concentrations (MIC) as low as 0.22 μg/mL against pathogens such as Staphylococcus aureus and Escherichia coli .

| Compound | MIC (μg/mL) | Target Pathogen |

|---|---|---|

| 7b | 0.22 | Staphylococcus aureus |

| 10 | 0.25 | E. coli |

Anticancer Activity

In vitro studies have shown that pyrazole derivatives can induce apoptosis in cancer cells. For instance, compounds with similar structures have been reported to inhibit cell proliferation in various cancer cell lines, potentially through pathways involving apoptosis and cell cycle arrest .

Case Studies

- Antimicrobial Evaluation : A series of pyrazole derivatives were synthesized and evaluated for their antimicrobial efficacy. Notably, compound 7b exhibited remarkable activity against Staphylococcus aureus, indicating that modifications in the chemical structure can enhance biological activity .

- Anti-inflammatory Effects : In vivo studies have demonstrated that certain pyrazole derivatives exhibit significant anti-inflammatory effects comparable to established drugs like diclofenac sodium. For example, one derivative showed a 93% inhibition rate in tumor necrosis factor (TNF)-α at a concentration of 10 µM .

- Mechanistic Insights : Research has highlighted that these compounds can inhibit cyclooxygenase (COX) enzymes, which are crucial in mediating inflammation and pain responses .

Propiedades

IUPAC Name |

N-methyl-4-nitro-2-phenylpyrazol-3-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N4O2/c1-11-10-9(14(15)16)7-12-13(10)8-5-3-2-4-6-8/h2-7,11H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REYHJCKWRDAVIS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=C(C=NN1C2=CC=CC=C2)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.